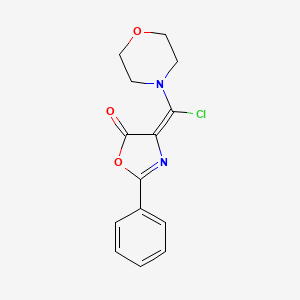
4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of a chlorinated precursor with morpholine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature to ensure the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted oxazole compounds.
Aplicaciones Científicas De Investigación
4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloroethyl)morpholine: A related compound with a similar structure but different functional groups.
Morpholine-Based Immonium Salts: Compounds that share the morpholine ring but have different substituents.
Uniqueness
4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of a morpholine ring, a phenyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C14H13ClN2O3 |
|---|---|
Peso molecular |
292.72 g/mol |
Nombre IUPAC |
(4Z)-4-[chloro(morpholin-4-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H13ClN2O3/c15-12(17-6-8-19-9-7-17)11-14(18)20-13(16-11)10-4-2-1-3-5-10/h1-5H,6-9H2/b12-11+ |
Clave InChI |
MGLGHRGICZIQHS-VAWYXSNFSA-N |
SMILES isomérico |
C1COCCN1/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/Cl |
SMILES canónico |
C1COCCN1C(=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


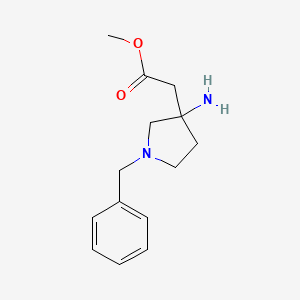


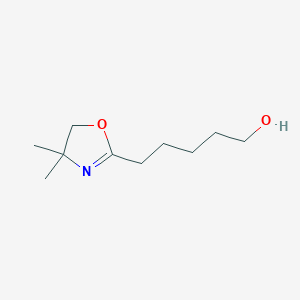

![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)
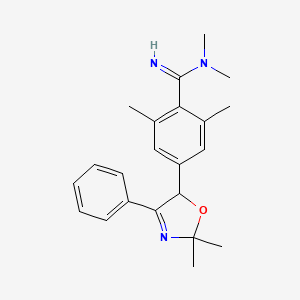

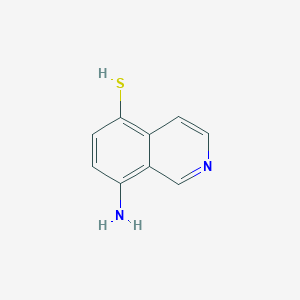
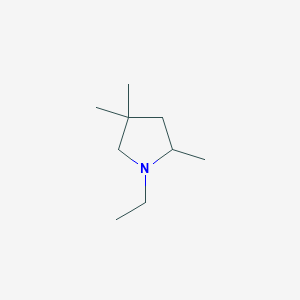
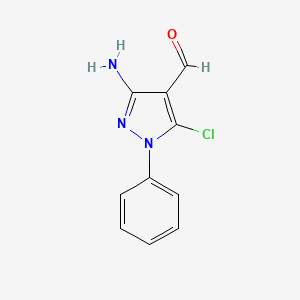
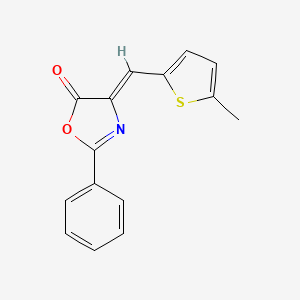
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)

